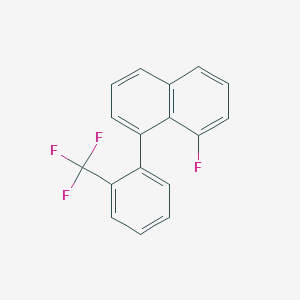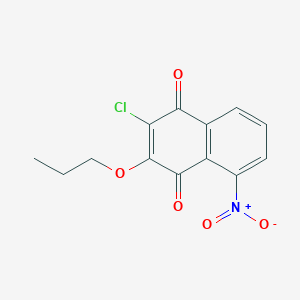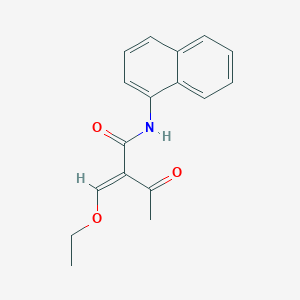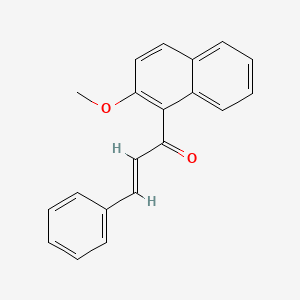
Ethyl 4-bromo-2-methylquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-bromo-2-methylquinoline-6-carboxylate is a quinoline derivative with a bromine atom at the 4th position, a methyl group at the 2nd position, and an ethyl ester group at the 6th position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-methylquinoline-6-carboxylate typically involves the following steps:
Methylation: The methyl group can be introduced at the 2nd position using methyl iodide and a suitable base such as potassium carbonate.
Esterification: The carboxylic acid group at the 6th position can be converted to an ethyl ester using ethanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methylation, and esterification processes. These processes are optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Ethyl 4-bromo-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group at the 2nd position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: Ethyl 4-bromo-2-methylquinoline-6-methanol.
Oxidation: Ethyl 4-bromo-2-carboxyquinoline-6-carboxylate.
科学研究应用
Ethyl 4-bromo-2-methylquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of ethyl 4-bromo-2-methylquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the quinoline ring system play crucial roles in its binding affinity and specificity.
相似化合物的比较
Ethyl 4-bromo-2-methylquinoline-6-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-chloro-2-methylquinoline-6-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-bromoquinoline-6-carboxylate: Lacks the methyl group at the 2nd position.
Ethyl 2-methylquinoline-6-carboxylate: Lacks the bromine atom at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
属性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC 名称 |
ethyl 4-bromo-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3 |
InChI 键 |
NQUSUGWUIJSQKA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid](/img/structure/B11839956.png)



![2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11839969.png)
![3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11839982.png)



![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)



